molecular formula C14H11FN4O2 B8004888 4-fluoro-3-(5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

4-fluoro-3-(5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No.: B8004888
M. Wt: 286.26 g/mol
InChI Key: JDJLCVZIXQOHOF-UHFFFAOYSA-N
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Description

4-fluoro-3-(5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde: is a complex organic compound characterized by its fluorine and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the fluorine atom and the oxadiazole moiety. Common synthetic routes include:

  • Imidazole Synthesis: : The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

  • Oxadiazole Formation: : The oxadiazole ring can be formed through cyclodehydration reactions involving hydrazine and carboxylic acids or their derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions can occur at the fluorine atom or the imidazole ring, depending on the reagents used.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, CrO₃, and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

  • Reduction: : LiAlH₄, NaBH₄, and hydrogen gas (H₂) are typical reducing agents.

  • Substitution: : Various nucleophiles, such as amines or alcohols, can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones may be formed as major products.

  • Reduction: : Alcohols or amines can be produced as major products.

  • Substitution: : Substituted imidazoles or fluorinated benzaldehydes are common products.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

  • Industry: : Its unique properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • 4-fluoro-3-(5-((1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde: : Similar structure but without the methyl group on the imidazole ring.

  • 3-(5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde: : Similar structure but without the fluorine atom.

These comparisons highlight the uniqueness of the compound , particularly the presence of both the fluorine atom and the methyl group on the imidazole ring.

Properties

IUPAC Name

4-fluoro-3-[5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2/c1-9-16-4-5-19(9)7-13-17-14(18-21-13)11-6-10(8-20)2-3-12(11)15/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJLCVZIXQOHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=NC(=NO2)C3=C(C=CC(=C3)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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